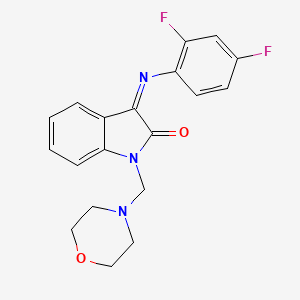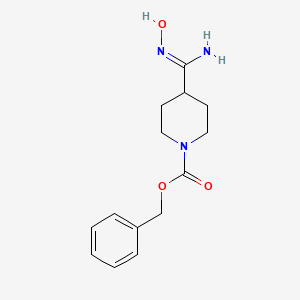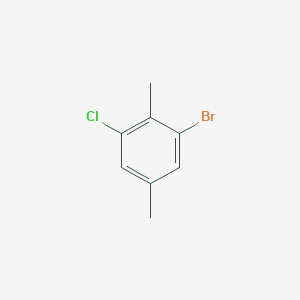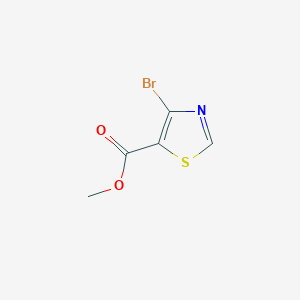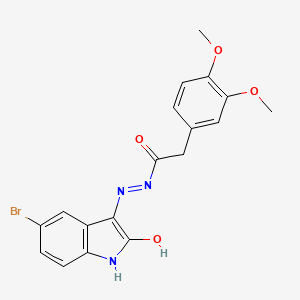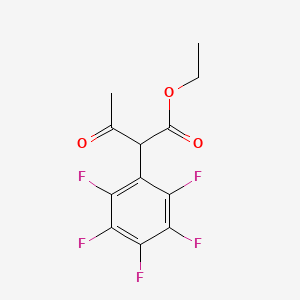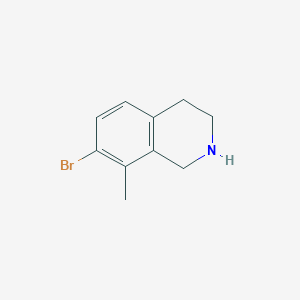
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1784607-39-1 . It has a molecular weight of 226.12 . It is used as a pharmaceutical intermediate . The compound is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is 1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 . The SMILES string is Brc1ccc2CCNCc2c1 .Physical And Chemical Properties Analysis
“7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is a yellow to brown solid . It is insoluble in water . The compound has a molecular weight of 226.12 .Applications De Recherche Scientifique
Pharmaceutical Intermediate
“7-Bromo-1,2,3,4-tetrahydroisoquinoline” is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.
Synthesis of Biologically Active Derivatives
Tetrahydroisoquinolines (THIQs), which include “7-Bromo-1,2,3,4-tetrahydroisoquinoline”, have been identified as ‘privileged scaffolds’ in the design and synthesis of novel biologically active derivatives . These derivatives can have various applications in drug development.
Anti-Inflammatory Compounds
THIQs can be used in the development of anti-inflammatory compounds . This makes “7-Bromo-1,2,3,4-tetrahydroisoquinoline” potentially useful in the treatment of conditions characterized by inflammation.
Anti-Viral Compounds
Similarly, THIQs can also be used in the development of anti-viral compounds . This suggests a potential role for “7-Bromo-1,2,3,4-tetrahydroisoquinoline” in the treatment of viral infections.
Anti-Fungal Compounds
The ‘privileged scaffold’ nature of THIQs extends to the development of anti-fungal compounds as well . This means “7-Bromo-1,2,3,4-tetrahydroisoquinoline” could potentially be used in the treatment of fungal infections.
Anti-Cancer Compounds
THIQs have also been used in the development of anti-cancer compounds . This suggests that “7-Bromo-1,2,3,4-tetrahydroisoquinoline” could potentially be used in cancer treatment strategies.
Parkinson’s Disease Treatment
Interestingly, THIQs have been implicated in the treatment of Parkinson’s disease . This suggests that “7-Bromo-1,2,3,4-tetrahydroisoquinoline” could potentially have applications in neurology and the treatment of neurodegenerative disorders.
Synthesis of Natural Products and Synthetic Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which would include a carboxylated form of “7-Bromo-1,2,3,4-tetrahydroisoquinoline”, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . This highlights the broad utility of this compound in various areas of chemical synthesis.
Mécanisme D'action
While the mechanism of action for “7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the sources, it is known that 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXYURRRLSZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

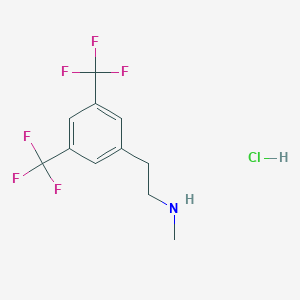
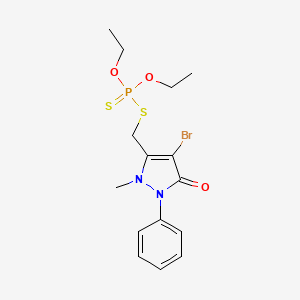
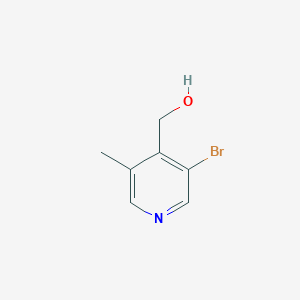


![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
